N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide
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Overview
Description
N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide typically involves the following steps:
Bromination: The starting material, 1-ethyl-2-oxo-2,3-dihydro-1H-indole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Amidation: The brominated intermediate is then reacted with ethanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
N-alkylation: The final step involves the N-alkylation of the intermediate with 1-ethylpyrrolidine-2-carbaldehyde under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[(1-methylpyrrolidin-2-yl)methyl]ethanediamide
- N-(5-chloro-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide
- N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide
Uniqueness
N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide is unique due to its specific substitution pattern and the presence of both indole and pyrrolidine moieties
Properties
Molecular Formula |
C19H25BrN4O3 |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
N'-(5-bromo-1-ethyl-2-oxo-3H-indol-3-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]oxamide |
InChI |
InChI=1S/C19H25BrN4O3/c1-3-23-9-5-6-13(23)11-21-17(25)18(26)22-16-14-10-12(20)7-8-15(14)24(4-2)19(16)27/h7-8,10,13,16H,3-6,9,11H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
PLBGGYHBAOLZIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C(=O)NC2C3=C(C=CC(=C3)Br)N(C2=O)CC |
Origin of Product |
United States |
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